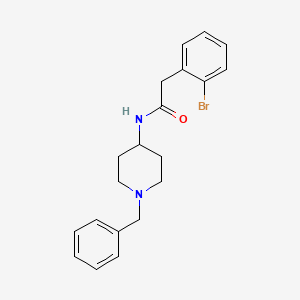
N-(1-Benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Acylation: The benzylpiperidine is acylated with 2-bromophenylacetyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The bromine atom in the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include N-oxide derivatives or carboxylic acids.
Reduction: Reduced forms of the acetamide group, such as amines.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(1-Benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide may have various applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly the central nervous system.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Could be used in the development of new materials or as a chemical reagent.
Mecanismo De Acción
The mechanism of action of N-(1-Benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide would depend on its specific interactions with molecular targets. These could include:
Receptor Binding: Interaction with neurotransmitter receptors in the brain.
Enzyme Inhibition: Inhibition of enzymes involved in neurotransmitter metabolism.
Signal Transduction: Modulation of intracellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)-2-(2-chlorophenyl)acetamide
- N-(1-Benzylpiperidin-4-yl)-2-(2-fluorophenyl)acetamide
- N-(1-Benzylpiperidin-4-yl)-2-(2-methylphenyl)acetamide
Uniqueness
N-(1-Benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. This makes it distinct from its chloro, fluoro, and methyl analogs.
Propiedades
Número CAS |
208184-69-4 |
|---|---|
Fórmula molecular |
C20H23BrN2O |
Peso molecular |
387.3 g/mol |
Nombre IUPAC |
N-(1-benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide |
InChI |
InChI=1S/C20H23BrN2O/c21-19-9-5-4-8-17(19)14-20(24)22-18-10-12-23(13-11-18)15-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H,22,24) |
Clave InChI |
HWTWCGBXKVKYFN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NC(=O)CC2=CC=CC=C2Br)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy-](/img/structure/B14247054.png)
![Dichlorobis[(3R)-3,7-dimethyloctyl]silane](/img/structure/B14247057.png)
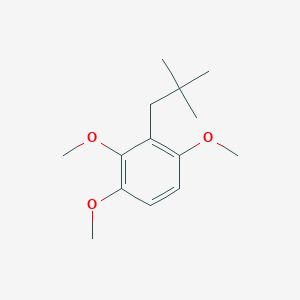
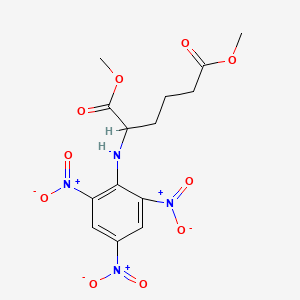
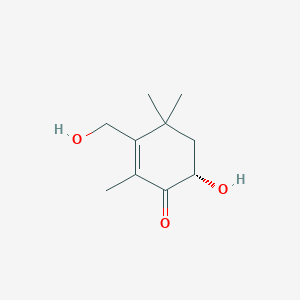
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid](/img/structure/B14247070.png)
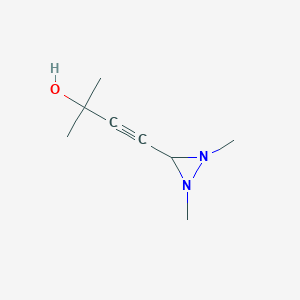
![Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate](/img/structure/B14247083.png)

![1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14247097.png)
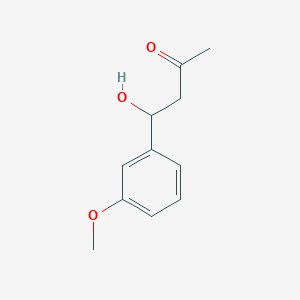

![1-[2-(Hydroxymethyl)phenyl]propan-1-one](/img/structure/B14247117.png)
![[3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine](/img/structure/B14247123.png)
